![molecular formula C12H15N3O2 B1335644 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid CAS No. 851116-09-1](/img/structure/B1335644.png)
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid
描述
The compound "3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid" is a derivative of the pyrazolopyrimidine family, which is known for its pharmacological importance, particularly in the realm of receptor antagonism and potential therapeutic applications. The pyrazolopyrimidine scaffold is a structural analogue of purines and has been explored for various biological activities, including adenosine receptor antagonism and antibacterial properties .
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives often involves condensation reactions with various amines and other reagents. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines . Another method includes the palladium-catalyzed C-C coupling of halo-substituted pyrazolopyrimidines with other reagents, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidine analogues . Additionally, Brønsted-acidic ionic liquids have been used as catalysts for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly at positions 5, 7, and the propionic acid moiety at position 3, can significantly influence the biological activity and receptor binding affinity of these compounds. The intramolecular hydrogen bond formation in some derivatives restricts conformational flexibility, which can enhance potency and selectivity for certain receptors .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo various chemical reactions, including domino reactions, which can lead to the cleavage of the substrate and the formation of substituted pyrazoles . The reactivity of these compounds can be influenced by the electrophilicity of certain substituents, which can lead to further transformations, such as the formation of methylene bis-CH acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. The presence of a positively ionizable group on the pyrimidine ring can alter the compound's cLogP values, which is an important factor in drug design, affecting the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound . The size and shape of the molecule, described by gyration radii, have been shown to correlate with the potency of these compounds as receptor antagonists .
科学研究应用
-
Fluorescent Molecules for Optical Applications
- Application : Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .
- Method : The synthetic methodology of PPs is simpler and greener as compared to those of BODIPYS . Their photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring .
- Results : The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
-
- Application : Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .
- Method : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
-
Medicinal and Pharmaceutical Applications
- Application : Pyrazolo[1,5-a]pyrimidines are considered as a key structural motif in many vital applications, such as medicinal and pharmaceuticals .
- Method : Their synthetic routes have escalated dramatically in the last decades .
- Results : These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .
-
- Application : Pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds have a wide range of applications in agriculture .
- Method : These compounds are synthesized and applied in various ways depending on the specific agricultural need .
- Results : These compounds have been found to be effective in various agricultural applications .
-
- Application : Pyrazolo[1,5-a]pyrimidines are used in the production of dyes and pigments .
- Method : The specific methods of application vary depending on the type of dye or pigment being produced .
- Results : The use of these compounds in dyes and pigments has resulted in a variety of vibrant and durable colors .
-
- Application : Monastrol, a pyrazolo[1,5-a]pyrimidine derivative, is a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- Method : Monastrol is synthesized via utilization of Lewis acid promoter, Yb (OTf)3 .
- Results : Monastrol has shown promise as a potential chemotherapeutic for cancer .
-
Organic Light-Emitting Devices
- Application : Pyrazolo[1,5-a]pyrimidines are used in the production of organic light-emitting devices .
- Method : The specific methods of application vary depending on the type of device being produced .
- Results : These compounds have been found to be effective in various light-emitting applications .
-
Bio-Macromolecular Interactions
- Application : Pyrazolo[1,5-a]pyrimidines are used to study bio-macromolecular interactions .
- Method : The specific methods of application vary depending on the type of interaction being studied .
- Results : These compounds have been found to be effective in various bio-macromolecular interaction studies .
未来方向
Pyrazolo[1,5-a]pyrimidine derivatives have been the focus of recent advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
属性
IUPAC Name |
3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-7-6-11-13-8(2)10(4-5-12(16)17)9(3)15(11)14-7/h6H,4-5H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYIJUKMQAHZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C(=NC2=C1)C)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407073 | |
| Record name | 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
CAS RN |
851116-09-1 | |
| Record name | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-6-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851116-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1335567.png)
![2-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]methyl}oxirane](/img/structure/B1335580.png)
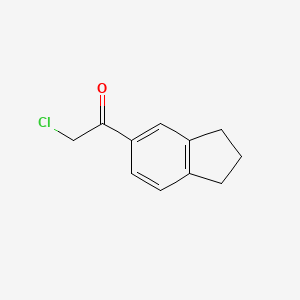
![1-[(5-Bromothien-2-yl)sulfonyl]piperazine](/img/structure/B1335582.png)
![3-[(Sec-butylamino)sulfonyl]benzoic acid](/img/structure/B1335583.png)
![7-Hydrazino-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1335587.png)
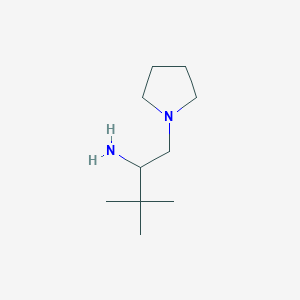
![Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate](/img/structure/B1335592.png)
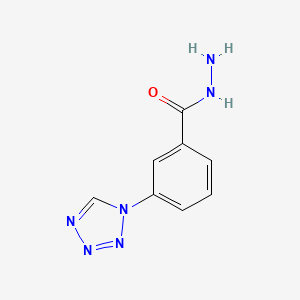
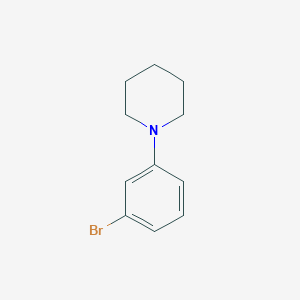
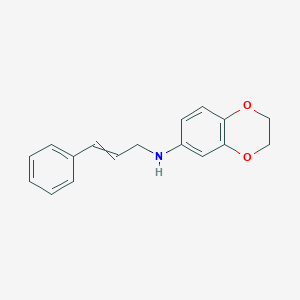
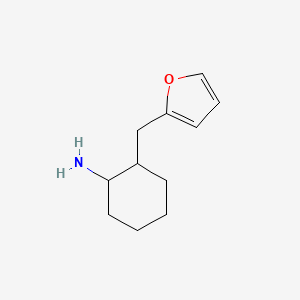
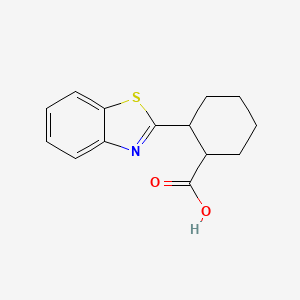
![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)